molecular formula C26H25NO B1487307 NE-Chmimo CAS No. 1373876-11-9

NE-Chmimo

Cat. No.: B1487307
CAS No.: 1373876-11-9
M. Wt: 367.5 g/mol
InChI Key: HGJYPIZWMHHQKS-UHFFFAOYSA-N
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Description

NE-CHMIMO, identified as a novel synthetic cannabinoid, is offered as a high-purity analytical reference standard. This compound is a cyclohexyl methyl derivative of JWH-018, combining structural elements of earlier synthetic cannabinoids with features of more recent analogs . It was first identified in a forensic context within herbal blends, alongside other compounds like 5F-ADB . Its primary research application is in the field of analytical chemistry and forensic science, where it serves as a critical reference material. Researchers utilize this compound for the development and validation of methods to detect and identify novel psychoactive substances (NPS) in seized materials. Analytical characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been performed to confirm its structure, providing researchers with essential data for compound identification . Studies of such compounds contribute to the understanding of structure-activity relationships of synthetic molecules interacting with cannabinoid receptors. This product is intended for research purposes only, specifically for analytical method development, forensic analysis, and biochemical investigation. It is strictly not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYPIZWMHHQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046437
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID401046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373876-11-9
Record name Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NE-Chmimo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NE-CHMIMO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Chemical Characterization and Synthetic Methodologies of Ne Chmimo

Comprehensive Structural Elucidation of NE-CHMIMO

The definitive identification of this compound relies on a combination of advanced analytical techniques to fully characterize its molecular structure. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of novel psychoactive substances like this compound, providing detailed information about the chemical environment of each atom. nih.govnih.govcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule. nih.govresearchgate.net

For this compound, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the indole (B1671886) and naphthalene (B1677914) rings, as well as the aliphatic protons of the cyclohexylmethyl substituent. nih.gov 2D NMR techniques such as Correlation Spectroscopy (COSY) help to establish proton-proton couplings within these structural fragments, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and to establish long-range carbon-proton connectivities, respectively. core.ac.ukmdpi.com This comprehensive analysis allows for the unambiguous assignment of the entire molecular structure. nih.govnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: The following data is representative and may vary slightly based on the solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Description
Indole Ring~7.2-8.2~110-140Aromatic protons and carbons of the indole core.
Naphthalene Ring~7.5-8.1~125-135Aromatic protons and carbons of the naphthalene moiety.
Cyclohexylmethyl Group~0.9-4.1~25-75Aliphatic protons and carbons of the N-alkyl substituent.
Carbonyl Group-~190Carbonyl carbon linking the naphthalene and indole moieties.

Mass Spectrometry (GC-MS, LC-MS/MS, LC-ESI-qToF-MS, GC-solid state IR) for this compound Identification

Mass spectrometry is a crucial technique for the identification of this compound, often coupled with chromatographic separation. nih.govumich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard method for analyzing synthetic cannabinoids. nih.gov In GC-MS analysis, this compound produces a characteristic mass spectrum upon electron ionization, although the molecular ion peak may be weak or absent. nih.govnih.gov The fragmentation pattern, however, provides a structural fingerprint for identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS offers high sensitivity and is suitable for analyzing complex matrices. amazonaws.com This technique is particularly useful for identifying and quantifying this compound and its metabolites in biological samples. uniklinik-freiburg.de

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-qToF-MS) : This high-resolution mass spectrometry technique provides highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its fragments, thus increasing confidence in its identification. ijper.org

Gas Chromatography-Solid State Infrared (GC-sIR) Spectroscopy : Coupling gas chromatography with solid-state infrared spectroscopy provides complementary structural information to mass spectrometry, confirming the identity of the eluted compound. nih.gov

Chromatographic Separation Techniques for this compound Isolation (e.g., Flash Chromatography)

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as "herbal blends," for further characterization. nih.govuniklinik-freiburg.de

Flash chromatography is a rapid and efficient purification method that has been successfully applied to the isolation of this compound. nih.govresearchgate.net This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase of organic solvents. wfu.edu By applying pressure to force the solvent through the column, a faster and more effective separation of the components in the mixture is achieved. researchgate.net The separation is based on the differential adsorption of the compounds to the stationary phase, allowing for the collection of pure fractions of this compound. nih.govwfu.edu Other high-performance liquid chromatography (HPLC) methods are also employed for the separation of cannabinoids. mdpi.comnih.gov

Infrared Spectroscopy for Molecular Fingerprinting of this compound

Infrared (IR) spectroscopy provides a unique "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds. nasa.govphysicsworld.comlongdom.org When applied to this compound, the IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. nih.gov This technique is valuable for confirming the identity of the substance, especially when compared against a reference standard. nih.goveuropa.eu

Table 2: Key Infrared Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Vibrational Mode
C=O (Carbonyl)~1620-1680Stretching
C-H (Aromatic)~3000-3100Stretching
C-H (Aliphatic)~2850-2950Stretching
C=C (Aromatic)~1400-1600Stretching

Synthetic Strategies for this compound and Related Analogs

The synthesis of this compound and similar indole-based cannabinoids generally follows established organic chemistry principles.

Chemical Synthesis Pathways of Indole-Based Synthetic Cannabinoids

The synthesis of many indole-based synthetic cannabinoids, including JWH-018 and its analogs like this compound, can often be accomplished through a straightforward two-step process. nih.gov A common synthetic route involves the N-alkylation of the indole core, followed by Friedel-Crafts acylation at the C3 position. nih.govnih.gov

N-Alkylation of Indole : The first step typically involves the reaction of indole with an appropriate alkylating agent in the presence of a base. For this compound, this would involve reacting indole with cyclohexylmethyl halide (e.g., bromide or iodide) to form 1-(cyclohexylmethyl)-1H-indole.

Friedel-Crafts Acylation : The N-alkylated indole is then acylated at the 3-position. This is commonly achieved by reacting the intermediate with an acyl halide (e.g., 1-naphthoyl chloride) in the presence of a Lewis acid catalyst. nih.gov This step introduces the naphthoyl group, completing the synthesis of the final product. bohrium.com

Variations in this general pathway can be employed to produce a wide range of analogs by using different alkylating agents and acyl halides. mdpi.comopenmedicinalchemistryjournal.comnih.govrsc.orgresearchgate.net

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. For synthetic cannabinoids like this compound, SAR studies provide critical insights into the interactions with cannabinoid receptors, primarily CB1 and CB2. These studies typically involve the systematic synthesis of analogs by modifying specific regions of the parent molecule and then evaluating their pharmacological properties. This compound, an indole-based synthetic cannabinoid, is an analog of JWH-018, where the N-pentyl chain is replaced by a cyclohexylmethyl group. iiab.mewikipedia.org The exploration of this compound analogs through derivatization aims to elucidate the structural requirements for optimal receptor binding and functional activity.

The core structure of this compound can be divided into three main regions for derivatization: the N-alkyl chain (the cyclohexylmethyl group), the indole core, and the naphthoyl group. Modifications in each of these regions can significantly impact the affinity and efficacy of the analogs at the cannabinoid receptors.

Modification of the N-Alkyl Chain:

The N1-substituent of the indole ring is a critical determinant of cannabinoid receptor affinity and activity. In this compound, this is a cyclohexylmethyl group. Derivatization in this region can include altering the length and bulk of the alkyl chain, as well as introducing different functional groups. For instance, replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups can modulate the lipophilicity and steric interactions with the receptor binding pocket.

Detailed Research Findings: Studies on related indole-based synthetic cannabinoids have shown that the length of the N-alkyl chain influences CB1 receptor affinity. For example, in the JWH-018 series, a pentyl chain was found to be optimal. While specific research on a wide range of this compound N-alkyl analogs is not extensively documented in publicly available literature, general principles from related compounds suggest that both increasing and decreasing the size of the cycloalkyl group or replacing it with linear or branched alkyl chains would likely alter the binding affinity.

Analog Modification from this compound Predicted Impact on CB1 Affinity
This compoundN-cyclohexylmethylBaseline
Analog 1N-cyclopentylmethylPotentially decreased affinity
Analog 2N-cycloheptylmethylPotentially altered affinity
Analog 3N-adamantylmethylPotentially increased or decreased affinity due to bulk

Modification of the Indole Core:

The indole ring system is another key area for derivatization. Modifications can include substitution at various positions of the indole ring (e.g., with halogen, alkyl, or methoxy (B1213986) groups). Such substitutions can alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the receptor. For example, chlorination at different positions on the indole core of the synthetic cannabinoid MDMB-CHMICA has been shown to variably impact CB1 receptor binding affinity. mdpi.com

Detailed Research Findings: Research on other synthetic cannabinoids has demonstrated that substitutions on the indole ring can have a significant effect on activity. For instance, fluorination of the terminal carbon of the N-pentyl chain in JWH-018 (AM-2201) leads to a significant increase in CB1 receptor affinity. Applying similar logic to this compound, substitutions on the indole core would be a key strategy in SAR studies.

Analog Modification from this compound Predicted Impact on CB1 Affinity
This compoundUnsubstituted IndoleBaseline
Analog 45-FluoroindolePotentially increased affinity
Analog 56-ChloroindolePotentially altered affinity
Analog 62-MethylindolePotentially decreased affinity

Modification of the Naphthoyl Group:

The 3-naphthoyl group is the third major component for derivatization. This group can be replaced with other aromatic or heterocyclic ring systems, or substituents can be added to the naphthalene ring itself. These changes can influence the molecule's ability to form key interactions, such as pi-stacking, within the receptor.

Detailed Research Findings: In the broader class of synthetic cannabinoids, replacement of the naphthoyl group with other moieties like adamantoyl or quinolinoyl groups has been shown to produce potent CB1 agonists. Therefore, it is a logical step in the SAR exploration of this compound to synthesize and test analogs with modified acyl groups.

Analog Modification from this compound Predicted Impact on CB1 Affinity
This compound1-NaphthoylBaseline
Analog 72-NaphthoylPotentially decreased affinity
Analog 8AdamantoylPotentially high affinity
Analog 9QuinolinoylPotentially high affinity

The systematic derivatization of this compound and the subsequent pharmacological evaluation of the resulting analogs are crucial for a comprehensive understanding of the SAR within this specific subclass of synthetic cannabinoids. Such studies contribute to the broader knowledge of ligand-receptor interactions at the cannabinoid receptors.

Pharmacological Investigations and Receptor Efficacy of Ne Chmimo

Cannabinoid Receptor Binding and Activation Profiles of NE-CHMIMO

The pharmacological activity of this compound is primarily mediated through its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). These receptors are key components of the endocannabinoid system, playing crucial roles in a variety of physiological processes.

In Vitro Assays for Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2) Affinity

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound CB1 Receptor Affinity (Ki, nM) CB2 Receptor Affinity (Ki, nM)
JWH-018 9.00 2.94

Note: The binding affinity of this compound is inferred based on the known pharmacology of related compounds.

Functional Reporter Assays for Receptor Agonism

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist. For synthetic cannabinoids like this compound, these assays often measure changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or employ techniques like fluorescence-based membrane potential assays.

JWH-018 is a full agonist at both CB1 and CB2 receptors. It is anticipated that this compound also functions as a full agonist, a characteristic common to many synthetic cannabinoids. The potency of a compound as an agonist is typically quantified by its half-maximal effective concentration (EC50). While specific EC50 values for this compound are not publicly documented, the structural modifications are known to influence the efficacy and potency of the compound.

Table 2: Functional Agonist Potency at Cannabinoid Receptors (EC50, nM)

Compound CB1 Receptor Potency (EC50, nM) CB2 Receptor Potency (EC50, nM)
JWH-018 102 133

Note: The functional potency of this compound is inferred based on the known pharmacology of related compounds.

Comparative Pharmacological Analysis of this compound with Other SCRAs

Synthetic cannabinoid receptor agonists (SCRAs) are a diverse class of compounds. The pharmacological profile of this compound can be understood by comparing it to its parent compound, JWH-018, and other relevant SCRAs. JWH-018 is a first-generation synthetic cannabinoid, and its derivatives often exhibit altered potency and efficacy. The replacement of the pentyl chain in JWH-018 with a cyclohexylmethyl group in this compound represents a common modification strategy to create new analogs. These modifications can lead to variations in how strongly the compound binds to and activates the cannabinoid receptors, potentially leading to different physiological effects. Many synthetic cannabinoids act as full agonists at the CB1 receptor, unlike the partial agonism of THC, which may contribute to their different pharmacological profiles.

Structure-Activity Relationship (SAR) Studies within the this compound Chemical Class

The systematic study of how chemical structure relates to biological activity is crucial for understanding the pharmacology of synthetic cannabinoids. For the naphthoylindole class, to which this compound belongs, several key structural features determine their interaction with cannabinoid receptors.

Influence of Cyclohexylmethyl Moiety on Cannabinoid Receptor Interactions

The N-1 substituent of the indole (B1671886) core is a critical determinant of affinity and activity at cannabinoid receptors. The replacement of a flexible pentyl chain (as in JWH-018) with a more rigid and bulkier cyclohexylmethyl group can have several effects. This structural change can alter the compound's conformation and how it fits into the binding pocket of the CB1 and CB2 receptors. The size and shape of the N-1 substituent are known to be crucial, with optimal activity often seen with alkyl chains of four to five carbons. The introduction of a cyclic moiety like cyclohexylmethyl can impact the lipophilicity and steric interactions within the receptor, thereby influencing binding affinity and agonist potency.

Exploration of Structural Modifications and Their Pharmacological Impact

Beyond the N-1 substituent, other parts of the this compound molecule can be modified to alter its pharmacological properties. These include substitutions on the naphthoyl ring and the indole core. For instance, the addition of halogen atoms or other functional groups to these aromatic systems can significantly change the electronic and steric properties of the molecule. Such modifications can lead to changes in receptor selectivity (the preference for binding to CB1 versus CB2) and functional efficacy. The continuous exploration of these structural modifications by clandestine laboratories has led to a wide array of synthetic cannabinoids with diverse and often unpredictable pharmacological effects.

Metabolic Pathways and Pharmacokinetic Assessment of Ne Chmimo

In Vitro Metabolic Profiling of NE-CHMIMO

In vitro studies utilizing human liver microsomes (HLMs) or pooled human liver microsomes (pHLM) are instrumental in predicting the metabolic pathways of new psychoactive substances like this compound. These studies help identify potential metabolites and the enzyme systems responsible for their formation.

Identification of Phase I Biotransformation Products

In vitro incubation of this compound with human liver microsomes has revealed the formation of several phase I metabolites. These biotransformation products typically result from oxidative reactions. While specific detailed data tables for this compound phase I metabolites from in vitro studies were not extensively detailed in the search results, studies on structurally related synthetic cannabinoids, such as JWH-018, provide insights into common metabolic pathways. For instance, JWH-018 undergoes extensive phase I metabolism, primarily through hydroxylation at various positions on the indole (B1671886) and naphthyl rings, as well as the pentyl chain. researchgate.netnih.gov Given the structural similarity, this compound is expected to undergo similar oxidative transformations, likely involving hydroxylation of the cyclohexylmethyl, indole, and naphthyl moieties.

Research has shown that structure-metabolism relationships can be a helpful tool for predicting the main phase I metabolites of synthetic cannabinoids. uniklinik-freiburg.de Studies investigating the in vitro metabolism of various synthetic cannabinoids have identified hydroxylation, N-dealkylation, and oxidative defluorination as common phase I reactions. nih.govresearchgate.net

Enzymatic Systems Implicated in SCRA Metabolism (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase)

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the phase I oxidative metabolism of many synthetic cannabinoids, including those structurally related to this compound. Studies on JWH-018 indicate the involvement of CYP1A2 and CYP2C9 in its oxidation. researchgate.net It is highly probable that various CYP isoforms, particularly those abundant in the liver, are involved in the phase I biotransformation of this compound through reactions such as hydroxylation.

UDP-Glucuronosyltransferase (UGT) enzymes are responsible for phase II metabolism, conjugating phase I metabolites or the parent compound with glucuronic acid to form more hydrophilic glucuronides, facilitating their excretion. While phase I metabolism is typically the initial step, glucuronidation plays a significant role in the elimination of synthetic cannabinoids and their metabolites. researchgate.netdrugsandalcohol.ienih.govfrontiersin.orgnih.gov Hepatic UGT isoforms, including UGT1A1, UGT1A9, and UGT2B7, have been implicated in the glucuronidation of JWH-018 metabolites. researchgate.net Extra-hepatic UGTs, such as UGT1A10, may also contribute. researchgate.netfrontiersin.org Therefore, it is expected that UGT enzymes are involved in the phase II metabolism of this compound and its phase I products.

In Vivo Pharmacokinetic and Metabolic Characterization of this compound

In vivo studies provide crucial information about the absorption, distribution, metabolism, and excretion of this compound in a living system. Analysis of biological matrices from individuals who have consumed this compound is essential for understanding its metabolic fate and developing methods for its detection in forensic and clinical settings.

Detection and Quantification of this compound and its Metabolites in Biological Matrices (e.g., Urine, Blood, Hair)

Detection and quantification of this compound and its metabolites in biological matrices are critical for confirming exposure. Analytical methods, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have been developed for this purpose. uniklinik-freiburg.deresearchgate.netcaymanchem.comd-nb.infooup.com

Urine: Urine is a primary matrix for detecting synthetic cannabinoid metabolites due to their increased hydrophilicity after metabolism and subsequent renal excretion. nih.govuniklinik-freiburg.deresearchgate.netdrugsandalcohol.ieresearchgate.net Studies have successfully detected this compound metabolites in urine samples. uniklinik-freiburg.deresearchgate.net In vivo phase I main metabolites of this compound have been investigated and integrated into LC-MS/MS screening methods for synthetic cannabinoids in urine. uniklinik-freiburg.de

Blood: Detection of parent this compound and its metabolites in blood (serum or plasma) is also possible, although the detection window for the parent compound in blood is often shorter compared to metabolites in urine due to rapid metabolism. researchgate.netmedicalnewstoday.com Methods for the quantification of synthetic cannabinoids and their metabolites in blood samples have been established. researchgate.netd-nb.info

Hair: Hair analysis offers a longer detection window for drug use compared to urine or blood, providing a historical record of exposure over weeks or months. caymanchem.commedicalnewstoday.comattolife.co.ukeuropa.eu this compound has been detected in human hair samples, demonstrating the utility of this matrix for confirming past exposure. caymanchem.com Hair analysis can detect illicit drugs and their breakdown products. europa.eu

Here is a table summarizing the detection of this compound and its metabolites in biological matrices:

Biological MatrixAnalytes DetectedAnalytical Techniques Commonly UsedDetection WindowReferences
UrineThis compound metabolites (Phase I)LC-MS/MS, LC-HRMSLonger (days to weeks) uniklinik-freiburg.deresearchgate.netresearchgate.netd-nb.info
Blood (Serum/Plasma)This compound, metabolitesLC-MS/MS, LC-HRMSShorter for parent compound (hours), longer for metabolites researchgate.netresearchgate.netd-nb.infomedicalnewstoday.com
HairThis compound, metabolitesGC-MS, LC-MSLongest (weeks to months) caymanchem.commedicalnewstoday.comeuropa.eu

Note: Specific detection windows for this compound in each matrix can vary depending on factors such as dosage, frequency of use, individual metabolism, and the sensitivity of the analytical method used.

Development of Structure-Metabolism Relationships for Predictive Toxicology

Developing structure-metabolism relationships (SMRs) is a valuable approach for predicting the metabolic fate of new synthetic cannabinoids and identifying suitable analytical targets for toxicological screening. uniklinik-freiburg.deresearchgate.netresearchgate.net By studying the metabolism of a range of synthetic cannabinoids with varying structural features, researchers can infer how specific structural elements influence metabolic pathways.

The metabolic profile of this compound, which combines structural elements of JWH-018 and other synthetic cannabinoids, reflects these relationships. uniklinik-freiburg.de Understanding these relationships allows for the prediction of likely metabolites for novel synthetic cannabinoids with similar structural motifs, even before specific metabolic studies are conducted. This predictive capability is essential for staying ahead of the constantly evolving market of new psychoactive substances and updating analytical methods for their detection in biological samples. uniklinik-freiburg.de Studies have investigated SMRs by examining the proportion that each type of biotransformation contributed to the total abundance of metabolites for various parent compounds. researchgate.net

Preclinical Evaluation and Potential Toxicological Implications of Ne Chmimo

In Vitro Assessment of Cellular Toxicity and Viability for SCRAs

The evaluation of a new chemical entity's effect on cellular health is a fundamental component of preclinical testing. soft-tox.org In vitro assays using cell lines are commonly employed to assess cytotoxicity, genotoxicity, and mechanisms of cell death. While specific in vitro toxicological data for NE-CHMIMO is not extensively available in peer-reviewed literature, studies on structurally similar synthetic cannabinoid receptor agonists (SCRAs), such as JWH-018, provide insight into the potential cellular effects of this class of compounds.

Research on JWH-018 using human SH-SY5Y neuronal cells has been conducted to investigate its toxicological profile. nih.govnih.govresearchgate.net In one study, exposure of SH-SY5Y cells to JWH-018 at concentrations ranging from 5 to 150 μM for 24 hours did not result in a significant decrease in cell viability as measured by MTT and Neutral Red Uptake (NRU) assays. nih.govresearchgate.net Furthermore, the Lactate Dehydrogenase (LDH) assay showed no significant damage to cell membrane integrity. nih.gov

However, despite the lack of overt cytotoxicity, the same study revealed that JWH-018 induced oxidative stress in the neuronal cells. nih.govnih.gov This was evidenced by a significant reduction in the activities of the antioxidant enzymes glutathione (B108866) reductase and catalase, a decrease in glutathione concentrations, and an increase in markers of oxidative damage like protein carbonylation and malondialdehyde (MDA) concentrations. nih.govresearchgate.net These findings suggest that even in the absence of immediate cell death, SCRAs can disrupt cellular redox balance, a mechanism that could underlie their neurotoxicity. nih.govnih.gov Other studies on different SCRAs have demonstrated a strong cytotoxic potential in various cell lines, including liver cells (HepG2), indicating that toxicity can vary significantly between compounds. nih.gov

Table 1: In Vitro Effects of JWH-018 on Human SH-SY5Y Neuronal Cells (24-hour exposure)

ParameterConcentration RangeObserved EffectReference
Cell Viability (MTT, NRU assays)5-150 μMNo significant decrease nih.gov
Membrane Integrity (LDH assay)5-150 μMNo significant damage nih.gov
Genotoxicity (Comet assay)5-150 μMNo significant DNA damage nih.gov
Oxidative Stress5-150 μMSignificant increase nih.govnih.gov

Note: This data is for JWH-018, a structural analogue of this compound. Specific in vitro studies on this compound are required for a direct assessment of its cellular toxicity.

In Vivo Animal Models for Investigating the Biological Effects of Synthetic Cannabinoids

The primary method for assessing the cannabis-like activity of a compound in rodents is the "cannabinoid tetrad". researchgate.netplos.orgnih.gov This model measures four characteristic effects induced by the activation of central CB1 receptors:

Hypolocomotion: A decrease in spontaneous movement.

Hypothermia: A reduction in core body temperature.

Catalepsy: A state of immobility and failure to correct an externally imposed posture.

Analgesia: A reduction in the sensitivity to painful stimuli.

The presence of these four responses is a strong indicator that a substance has agonist activity at CB1 receptors and is likely to produce psychoactive effects in humans. plos.org As this compound is an analogue of JWH-018, it is expected to produce these tetrad effects. clinicaltrials.gov Studies on JWH-018 and other potent SCRAs like 5F-ADB confirm their ability to induce the full tetrad in mice, often with significantly greater potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. scispace.comnih.govmdpi.com For instance, 5F-ADB induced significant hypolocomotion, hypothermia, analgesia, and catalepsy at doses ranging from 0.03 to 0.3 mg/kg. mdpi.com

Table 2: Cannabinoid Tetrad Effects of Selected SCRAs in Mice

CompoundEffectEffective Dose Range (mg/kg)Reference
5F-ADBHypolocomotion0.03 - 0.3 mdpi.com
Hypothermia0.03 - 0.3 mdpi.com
Analgesia (Tail-flick)0.03 - 0.3 mdpi.com
Catalepsy (Bar test)0.03 - 0.3 mdpi.com
JWH-018Hypolocomotion0.3 - 3 wikipedia.org
Hypothermia0.3 - 3 wikipedia.org
Analgesia~1 - 3 nih.gov
Catalepsy~1 - 3 nih.gov

Note: This table presents data for related synthetic cannabinoids to illustrate typical cannabimimetic activity. Specific in vivo studies are needed to determine the precise potency and efficacy of this compound.

While the cannabinoid tetrad assesses expected CB1 receptor-mediated effects, in vivo studies are also crucial for identifying adverse effects and establishing a compound's safety profile. frontiersin.org Many SCRAs, particularly full agonists at the CB1 receptor like JWH-018, can cause more intense and dangerous effects than THC, which is a partial agonist. wikipedia.org

This compound was first identified in a "herbal mixture" connected to a suspected case of intoxication, highlighting its potential to cause adverse events. clinicaltrials.gov Clinical and forensic reports on SCRAs describe a range of severe toxic effects, including agitation, psychosis, seizures, tachycardia, hypertension, renal toxicity, and in some cases, death. frontiersin.orgresearchgate.netsrlf.org Animal studies corroborate these findings, with reports of JWH-018 causing intense anxiety and agitation. wikipedia.org The abuse of 5F-ADB, a compound found alongside this compound, has been associated with numerous fatalities. researchgate.netnih.govnih.gov The mechanisms underlying the severe toxicity of some SCRAs are not fully understood but are thought to be related to their high efficacy at the CB1 receptor and potentially the activity of their metabolites. nih.govnih.gov

Considerations for Poly-Substance Exposure and Toxicological Interactions

A significant factor complicating the toxicology of SCRAs is their frequent co-consumption with other substances. mdpi.com this compound was identified along with 5F-ADB in an herbal product, demonstrating that users are often exposed to a cocktail of different SCRAs. clinicaltrials.govresearchgate.net Poly-substance use can lead to unpredictable and severe toxicological outcomes due to both pharmacokinetic and pharmacodynamic interactions. frontiersin.orgmdpi.com

Pharmacokinetic Interactions: These occur when one drug alters the absorption, distribution, metabolism, or excretion of another. mdpi.com The metabolism of most SCRAs is heavily reliant on the Cytochrome P450 (CYP) enzyme system in the liver, with enzymes like CYP2C9 and CYP3A4 playing key roles. sci-hub.senih.gov If an SCRA is taken with another drug that inhibits these enzymes, the SCRA's metabolism can be slowed, leading to higher, more prolonged, and potentially toxic concentrations in the body. sci-hub.senih.gov Conversely, co-administration with a CYP inducer could accelerate metabolism, potentially altering the drug's effects or increasing the formation of toxic metabolites.

Table 3: Key Cytochrome P450 Enzymes in Cannabinoid Metabolism

EnzymeRole in Cannabinoid MetabolismPotential for Drug-Drug InteractionsReference
CYP3A4Major enzyme for metabolizing THC, CBD, and many SCRAs.High. Inhibited or induced by many common medications. sci-hub.senih.govnih.gov
CYP2C9Major enzyme for metabolizing THC and many SCRAs.High. Cannabinoids themselves can inhibit CYP2C9. sci-hub.senih.govnih.gov
CYP2C19Metabolizes CBD and other cannabinoids.Moderate. CBD is a known inhibitor. nih.govnih.gov
CYP1A2Involved in metabolism; induced by smoking.Moderate. nih.gov

Pharmacodynamic Interactions: These interactions occur when drugs act on the same or related physiological systems, leading to additive or synergistic effects. frontiersin.orgresearchgate.net For example, combining SCRAs with other central nervous system (CNS) depressants like opioids, benzodiazepines, or alcohol can severely potentiate sedation, cognitive impairment, and respiratory depression. mdpi.com The combination of a synthetic CB1 agonist and morphine has been shown to significantly worsen morphine-induced respiratory depression in mice. mdpi.com In human cases, co-exposure to SCRAs with antipsychotics, antidepressants, or alcohol has been significantly associated with fatal outcomes. mdpi.com

Advanced Analytical Methodologies for Forensic and Clinical Detection of Ne Chmimo

Chromatographic-Mass Spectrometric Techniques for NE-CHMIMO Identification and Quantification

Mass spectrometry (MS) coupled with a chromatographic inlet is the cornerstone of forensic drug analysis, offering high sensitivity and specificity. Gas chromatography and liquid chromatography are the two primary separation techniques utilized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational and widely adopted technique in forensic toxicology due to its robustness and the availability of extensive mass spectral libraries. uniklinik-freiburg.de For the analysis of this compound, standard electron ionization (EI) at 70 eV is employed. This high-energy ionization process causes the parent molecule to fragment in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint.

The structure of this compound, 1-(cyclohexylmethyl)-1H-indol-3-ylmethanone, dictates its fragmentation pattern. Key fragments typically arise from the cleavage of the molecule at its most labile points, such as the bond between the carbonyl group and the naphthalene (B1677914) ring, or the bond between the indole (B1671886) nitrogen and the cyclohexylmethyl group. In the initial structure elucidation of this compound, GC-MS was a pivotal tool. caymanchem.com

To enhance the confidence of identification, GC can be coupled with other detectors, such as a solid-state infrared detector (GC-sIR), which provides complementary structural information based on the absorption of infrared light by the molecule's functional groups. caymanchem.com

A significant challenge with conventional GC-EI-MS for many synthetic cannabinoids is that the high energy of the ionization process can lead to extensive fragmentation, resulting in a weak or absent molecular ion peak. lebeau-toxicology.com The molecular ion is crucial for confirming the molar mass of the unknown compound. To overcome this limitation, "soft" ionization techniques have been adapted for GC-MS. Gas Chromatography with Cold Electron Ionization (GC-cold-EI-MS) is one such advanced technique. By interfacing the GC with the MS via a supersonic molecular beam, sample molecules are cooled to low vibrational energy states before ionization. cerilliant.comsigmaaldrich.com This process reduces fragmentation and significantly enhances the abundance of the molecular ion, thereby increasing the confidence in identifying this compound and distinguishing it from related compounds. lebeau-toxicology.comsigmaaldrich.com

Table 1: Key Electron Ionization Mass Fragments for this compound
Mass-to-Charge Ratio (m/z)Proposed Fragment Structure/OriginSignificance
367[M]+• (Molecular Ion)Confirms the molecular weight of the compound. Often weak in standard EI but enhanced in Cold-EI.
214Indole-carbonyl-cyclohexylmethyl fragmentRepresents a major structural component of the molecule.
155[C11H7O]+ (Naphthoyl cation)Characteristic fragment indicating the naphthoyl moiety, common in many JWH-series cannabinoids.
127[C10H7]+ (Naphthyl cation)Resulting from the loss of CO from the naphthoyl fragment.

While GC-MS is excellent for targeted analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are often preferred for comprehensive, non-targeted screening and for the analysis of biological matrices like blood and urine. sigmaaldrich.comarkansas.gov These techniques are particularly advantageous for analyzing metabolites of this compound, which are often more polar and less volatile than the parent compound. caymanchem.com

LC-MS/MS offers exceptional sensitivity and selectivity by using a process of precursor ion selection and collision-induced dissociation to monitor specific fragmentation pathways (transitions). This makes it ideal for quantifying low concentrations of this compound and its metabolites in complex biological samples. caymanchem.com

LC-HRMS, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability allows for the determination of the elemental composition of the parent drug and its metabolites, which is invaluable when encountering previously unknown substances. iiab.me A sensitive screening approach using LC-Quadrupole Time-of-Flight (QTOF)-MS has been developed that successfully includes this compound among its targets, demonstrating its utility for broad-based toxicological screening. iiab.me

Table 2: Example Parameters for LC-HRMS Screening of this compound
ParameterValue/DescriptionReference
ChromatographyReverse-phase C18 column iiab.me
Ionization ModePositive Electrospray Ionization (ESI+) iiab.me
Precursor Ion (m/z)368.2014 [M+H]+ iiab.me
Mass Accuracy&lt; 5 ppm iiab.me
Detection LimitTrace quantities (&lt; 0.1 ng/mL) iiab.me

Spectroscopic Approaches for Complementary Confirmation of this compound

While mass spectrometric methods are powerful for detection and identification, spectroscopic techniques are essential for the definitive structural characterization of a new substance, particularly for the creation of reference materials.

Infrared (IR) spectroscopy, often performed as Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. caymanchem.com For this compound, IR spectroscopy can confirm the presence of key structural features such as the carbonyl (C=O) group and aromatic rings, providing data that complements both MS and NMR findings. caymanchem.com

Development and Application of this compound Analytical Reference Standards in Forensic Toxicology

The reliability of any forensic or clinical toxicological analysis depends on the availability of high-purity, well-characterized analytical reference standards. These materials are essential for confirming the identity of a suspected compound and for the validation of quantitative methods.

The development of a reference standard for a new substance like this compound often begins with its isolation from seized materials. In the first reported identification, the pure substance was extracted from a herbal mixture via flash chromatography. caymanchem.com This isolated and purified material, once its structure was unequivocally confirmed by techniques like NMR, served as the initial reference material for developing and updating analytical methods. uniklinik-freiburg.de

Subsequently, specialized chemical companies synthesize these compounds to be sold as analytical reference standards or certified reference materials (CRMs). Commercial suppliers offer this compound as an analytical reference standard specifically for research and forensic applications. caymanchem.com The production of these standards, particularly CRMs, often occurs under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025, which ensure the material's identity, purity, and traceability, leading to more accurate and reproducible analytical results across different laboratories.

The application of these standards is multifaceted:

Qualitative Identification: The analytical characteristics (e.g., retention time, mass spectrum) of an unknown sample are compared directly against the certified standard.

Method Validation: Standards are used to determine key analytical parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy.

Quantitative Analysis: Calibrators and controls prepared from a certified reference standard are used to construct calibration curves for accurately measuring the concentration of this compound in a sample.

Methodological Challenges in Differentiating this compound from Isomeric and Related Synthetic Cannabinoids

A significant challenge in the forensic analysis of synthetic cannabinoids is the vast number of structurally similar compounds, including positional isomers. This compound is the N-(cyclohexylmethyl) analogue of JWH-018. caymanchem.com Other JWH-018 analogues exist where the pentyl chain is replaced by other alkyl groups, or where substitutions are made on the naphthalene ring.

These structurally similar compounds can have very similar chromatographic retention times and mass spectral fragmentation patterns under standard GC-EI-MS conditions. For example, isomers with the cyclohexylmethyl group attached to a different position on the indole ring, or with the naphthoyl group attached at the 2-position instead of the 1-position, would produce many of the same mass fragments. This can lead to misidentification if relying solely on a limited set of fragment ions.

To overcome this, a multi-faceted analytical approach is required:

Chromatographic Separation: High-resolution gas or liquid chromatography methods must be optimized to achieve baseline separation of potential isomers.

High-Resolution Mass Spectrometry: LC-HRMS can sometimes distinguish between isomers based on subtle differences in fragmentation patterns or by coupling with ion mobility spectrometry.

Enhanced Molecular Ion Detection: Techniques like GC-cold-EI-MS are particularly valuable as they enhance the molecular ion, which has the same nominal mass for isomers but whose presence is a crucial piece of identifying information. lebeau-toxicology.com

Spectroscopic Confirmation: In cases of ambiguity, definitive identification requires comparison to a confirmed analytical standard of the specific isomer , whose own structure was verified by NMR. caymanchem.com

Regulatory Framework and Public Health Perspectives on Ne Chmimo

National and International Legislative Control Measures for Synthetic Cannabinoids, including NE-CHMIMO

In response to the proliferation of synthetic cannabinoids, various countries have implemented legislative control measures. This compound is subject to national-level controls in several jurisdictions. In the United States, this compound is classified as a Schedule I Controlled Substance, a categorization applied to all CB1 receptor agonists of the 3-(1-naphthoyl)indole (B1666303) class iiab.mewikipedia.orgwikiwand.com. Germany controls this compound under the Betäubungsmittelgesetz (BtMG), listing it in Anlage II, which permits authorized trade only and prohibits prescription iiab.mewikipedia.org. The United Kingdom regulates the substance under the Psychoactive Substances Act or as a Class B drug iiab.mewikipedia.org. Japan has also designated this compound as a controlled substance as of November 2019 wikipedia.orgmhlw.go.jp. In Canada, this compound is listed under Schedule II iiab.mewikipedia.org.

While some synthetic cannabinoids, such as JWH-018, AM-2201, MDMB-CHMICA, 5F-APINACA, and XLR-11, have been controlled under Schedule II of the United Nations Convention on Psychotropic Substances, 1971, this compound is not explicitly listed among those under international control in the provided information drugsandalcohol.ieiiab.meeuropa.eu. However, the implementation of national controls in multiple countries reflects a growing recognition of the need to regulate this compound. The dynamic nature of the NPS market means that legislative measures targeting specific compounds can sometimes lead to the appearance of new, structurally similar analogs designed to circumvent existing laws researchgate.netresearchgate.netoup.com.

Epidemiological Trends and Monitoring of this compound in Illicit Drug Markets

This compound has been identified as a substance sold online as a designer drug iiab.mewikipedia.org. Its presence and use have been evidenced by its detection in biological samples. This compound has been detected in human hair samples, which can be tested for verification of drug abstinence caymanchem.combioscience.co.uk. Metabolites of this compound have also been found in urine samples uniklinik-freiburg.denih.gov. For instance, in one case involving a seized herbal blend containing 5F-ADB, metabolites of this compound were detected in the user's urine uniklinik-freiburg.denih.gov. This compound itself was detected in a serum sample in a case from August 2018 d-nb.info.

Synthetic cannabinoids, including this compound, are frequently encountered in the illicit drug market, often sold as "herbal mixtures" researchgate.netoup.comuniklinik-freiburg.deresearchgate.netresearchgate.net. These products can be inhomogeneous, posing risks to users due to variability in the type and amount of active substances present researchgate.net. Monitoring of synthetic cannabinoids within Europe is conducted by entities such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) through the EU Early Warning System drugsandalcohol.ieeuropa.euoup.com. This system plays a key role in the detection and assessment of new psychoactive substances drugsandalcohol.ie. While synthetic cannabinoids constitute a significant portion of the NPS market, specific epidemiological data on the prevalence of this compound use across different regions is not extensively detailed in the available search results, with one source from 2016 suggesting available information did not indicate widespread use at that time europa.eu. The illicit market is characterized by the continuous emergence of new synthetic cannabinoid analogs, often as a means to evade regulatory controls researchgate.netresearchgate.netoup.comresearchgate.netresearchgate.net.

Research Gaps and Future Directions in this compound Studies for Public Health and Forensic Science

The emergence of novel psychoactive substances like this compound presents ongoing challenges for both public health and forensic science researchgate.netnih.gov. A critical area of research involves the rapid identification and characterization of these new compounds researchgate.netnih.gov. Forensic laboratories require updated analytical methods to detect synthetic cannabinoids in various biological matrices, including hair, urine, and blood europa.euresearchgate.netoup.comcaymanchem.comuniklinik-freiburg.ded-nb.inforesearchgate.net. Studies have investigated the in vivo phase I main metabolites of this compound and integrated their ion transitions into LC-MS/MS screening methods for urine analysis uniklinik-freiburg.de. High-resolution mass spectrometry is a valuable tool for untargeted screening when unknown substances are encountered nih.gov.

Despite advances in analytical techniques, the limited availability of pure reference samples for many synthetic cannabinoids, including this compound, poses a constraint on their definitive identification and quantitative analysis europa.eu. Furthermore, there is a recognized need for more research into the pharmacological effects of synthetic cannabinoid metabolites drugsandalcohol.ie.

From a broader public health perspective, research gaps exist in areas relevant to understanding the impact of substances like this compound. These include the need for improved surveillance systems to monitor the prevalence and patterns of use of specific NPS, as well as research into the effectiveness of interventions nih.govcdc.govmdpi.comresearchgate.net. While controlled human studies investigating the behavioral and physiological effects and pharmacokinetics of synthetic cannabinoids are crucial for understanding the risks associated with their use, there is a paucity of such studies for many compounds, highlighting a general research gap applicable to this compound nih.gov. Knowledge regarding the specific adverse effects associated with individual synthetic cannabinoids is often sparse dntb.gov.ua. Future research directions should focus on closing these gaps through the development of comprehensive analytical libraries, toxicological studies, and enhanced epidemiological monitoring to better inform public health responses and forensic investigations related to this compound and other emerging synthetic cannabinoids.

Q & A

Q. What analytical methods are recommended for identifying NE-CHMIMO in forensic and biological samples?

this compound is typically identified using a combination of gas chromatography-mass spectrometry (GC-MS) , liquid chromatography-tandem mass spectrometry (LC-MS/MS) , and nuclear magnetic resonance (NMR) spectroscopy . GC-MS is critical for detecting volatile compounds, while LC-MS/MS enhances sensitivity for metabolites in urine or serum. NMR and infrared (IR) spectroscopy provide structural elucidation, particularly for distinguishing this compound from analogs like JWH-018 derivatives. For example, Angerer et al. (2016) used flash chromatography and NMR to resolve structural ambiguities in this compound .

Key Steps :

  • Sample preparation: Solid-phase extraction (SPE) for biological matrices.
  • Instrumental analysis: Use MRM (multiple reaction monitoring) transitions in LC-MS/MS for metabolite detection.
  • Validation: Cross-reference spectral data with reference standards (e.g., Cayman Chemical’s this compound, Item 29301) .

Q. How should researchers design experiments to detect this compound in complex matrices like herbal blends?

Experimental design must prioritize selectivity and sensitivity due to the presence of co-occurring substances (e.g., 5F-ADB, THC metabolites) in herbal mixtures . A tiered approach is recommended:

  • Screening : Use immunoassays or portable Raman spectroscopy for rapid detection.
  • Confirmatory analysis : Employ high-resolution mass spectrometry (HRMS) or GC-MS with electron ionization (EI) for unambiguous identification .
  • Method validation : Include recovery studies and matrix effect assessments using spiked samples.

Example Workflow :

StepTechniquePurpose
1SPE + LC-MS/MSQuantify this compound and metabolites in urine
2GC-MS/NMRConfirm structure and purity

Q. What are the physicochemical properties of this compound critical for experimental reproducibility?

this compound (C₂₆H₂₅NO, MW 367.5 g/mol) has a purity ≥98%, UV/Vis maxima at 218, 248, and 316 nm, and requires storage at -20°C to ensure stability . Its crystalline solid form necessitates dissolution in aprotic solvents (e.g., DMSO) for in vitro assays. Researchers must document batch-specific data (e.g., lot number, purity certificates) to mitigate variability .

Advanced Research Questions

Q. How can metabolic pathways of this compound be systematically analyzed to predict toxicological outcomes?

this compound’s metabolism involves cytochrome P450 (CYP)-mediated oxidation , producing hydroxylated and carboxylated metabolites . Structural analogs like JWH-018 suggest phase I metabolites may bind to cannabinoid receptors, driving toxicity. A methodological approach includes:

  • In vitro models : Human liver microsomes (HLMs) or hepatocyte incubations to identify primary metabolites.
  • In silico prediction : Tools like MetaSite to simulate CYP interactions based on the molecule’s cyclohexylmethyl and naphthoyl groups .
  • Validation : Compare predicted metabolites with LC-HRMS data from human case samples .

Data Contradiction Example : Discrepancies between in vitro predictions and in vivo findings (e.g., unexpected glucuronide conjugates) require re-evaluating enzyme kinetics or species-specific differences .

Q. What strategies resolve contradictory data in this compound studies, such as conflicting receptor binding affinities?

Contradictions often arise from assay variability (e.g., cell lines, buffer conditions) or structural isomerism . To address this:

  • Standardize protocols : Use identical cell lines (e.g., HEK-293 expressing CB₁ receptors) and control ligands (e.g., CP55940) .
  • Isomer differentiation : Apply chiral chromatography or computational docking studies to distinguish enantiomers .
  • Meta-analysis : Pool data from multiple labs using criteria like the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can computational chemistry enhance structural characterization of this compound and its analogs?

Density functional theory (DFT) and molecular docking predict electronic properties and receptor interactions. For example:

  • Optimize this compound’s geometry using software like Gaussian or WebMO to calculate bond angles and vibrational frequencies .
  • Compare computed IR spectra with experimental data to validate structural assignments .
  • Use AutoDock Vina to simulate binding to CB₁/CB₂ receptors, identifying critical residues (e.g., Lys192 in CB₁) for affinity modulation .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., column temperature in GC-MS, collision energy in LC-MS/MS) .
  • Ethical compliance : Adhere to institutional guidelines for handling controlled substances .
  • Data sharing : Deposit raw spectral data in repositories like Metabolights or ChEMBL for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.